molecular formula C13H15N3 B14216887 N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine CAS No. 592528-56-8

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine

Cat. No.: B14216887
CAS No.: 592528-56-8
M. Wt: 213.28 g/mol
InChI Key: SBCIXQHCTARCSE-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is an organic compound that features a pyrrole ring substituted with two methyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Methyl Groups:

    Formation of the Imine: The final step involves the condensation of the substituted pyrrole with a pyridine-2-carbaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-3-yl)ethan-1-imine: Similar structure but with the pyridine ring at a different position.

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-4-yl)ethan-1-imine: Another positional isomer.

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)methan-1-imine: Similar compound with a methylene linkage instead of an ethylene linkage.

Uniqueness

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which can confer distinct electronic and steric properties, making it suitable for specific applications in various fields.

Properties

CAS No.

592528-56-8

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-1-pyridin-2-ylethanimine

InChI

InChI=1S/C13H15N3/c1-10-7-8-11(2)16(10)15-12(3)13-6-4-5-9-14-13/h4-9H,1-3H3

InChI Key

SBCIXQHCTARCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N=C(C)C2=CC=CC=N2)C

Origin of Product

United States

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